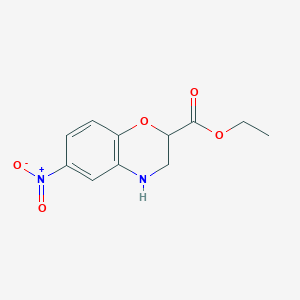

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKADMWGXJPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606458 | |

| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-45-8 | |

| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminophenol and ethyl chloroformate.

Formation of Benzoxazine Ring: The 2-aminophenol undergoes a cyclization reaction with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzoxazine ring.

Nitration: The benzoxazine intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Hydrolysis: 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is being investigated for its potential therapeutic effects. Notably:

- Anti-inflammatory Properties : Research indicates that derivatives of benzoxazine compounds exhibit anti-inflammatory effects by modulating the endocannabinoid system. This could lead to new treatments for chronic pain and inflammation .

- Antimicrobial Activity : Some studies have suggested that benzoxazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents .

Case Study: Anti-inflammatory Effects

A study published in Pharmaceutical Chemistry Journal indicated that certain benzoxazine derivatives could selectively activate cannabinoid receptors, potentially alleviating neuropathic pain and inflammation . This opens avenues for further research into this compound as a therapeutic agent.

Polymer Science

In polymer chemistry, this compound is utilized as a monomer in the synthesis of polybenzoxazines. These polymers are known for their excellent thermal stability and mechanical properties.

Applications:

- High-performance Materials : Polybenzoxazines derived from this compound are being explored for use in aerospace and automotive applications due to their heat resistance and structural integrity .

- Biocompatible Materials : Research suggests that benzoxazines can be modified to produce biocompatible materials suitable for medical implants and devices .

Material Science

The compound's unique structure allows it to be incorporated into various materials to enhance their properties.

Applications:

- Coatings and Adhesives : this compound can be used in formulating coatings that require high durability and resistance to harsh environments.

- Composite Materials : Its incorporation into composite materials can improve mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazine ring structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Regioselectivity

The 1,4-benzoxazine core exhibits diverse reactivity depending on substituents. Key comparisons include:

Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c)

- Synthesis: Prepared from 2-amino-4-bromophenol and ethyl 2,3-dibromopropanoate in acetone with K₂CO₃ .

- Properties: Molecular formula C₁₁H₁₂NO₃Br (MW: 286.13 g/mol). IR spectra confirm ester carbonyl (ν ~1740 cm⁻¹) .

- Reactivity : Bromine at position 6 directs electrophilic substitutions to adjacent positions, as seen in formylation reactions .

Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)

- Synthesis : Derived from N-benzyl-substituted precursors, highlighting the role of bulky groups in steric hindrance .

- Properties: Molecular formula C₁₈H₁₈NO₃Cl (MW: 331.79 g/mol). Melting point: 98–100°C .

Ethyl 6-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (13)

- Synthesis : Produced via Rieche formylation, yielding a 67:33 mixture of 6- and 8-formyl isomers .

- Reactivity : The formyl group enhances electrophilicity, enabling further derivatization for indole synthesis .

Ethyl 6-(Ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Properties: Sulfonyl and oxo groups increase polarity (Molecular formula: C₁₄H₁₇NO₆S; MW: 327.35 g/mol) .

Spectral and Physical Properties

*Inferred data based on structural analogs.

Pharmacological Relevance

The 1,4-benzoxazine framework is associated with antimicrobial, anticancer, and anti-inflammatory activities . Nitro groups, as in the target compound, are often leveraged in prodrug design (e.g., nitroreductase activation). However, specific biological data for the nitro derivative require further exploration.

Key Research Findings

- Regioselectivity : N-Benzyl groups enhance Vilsmeier-Haack reactivity at position 7, while Rieche conditions favor position 6 .

- Yield Optimization : Reaction time, temperature, and solvent polarity critically impact yields. For example, extending reaction time to 17 hours improved bromo-formyl derivative (10c) yield to 79% .

- Structural Characterization : Consistent CO stretches (~1740 cm⁻¹) in IR and molecular ion peaks in MS validate ester functionalities .

Biological Activity

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 68281-45-8) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

- Molecular Formula : C₁₁H₁₂N₂O₅

- Molecular Weight : 252.23 g/mol

- Melting Point : 84–86 °C

- Structure : The compound features a benzoxazine ring with a nitro group at the 6-position and an ethyl carboxylate substituent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted by evaluated various benzoxazine derivatives for their antibacterial activity against common pathogens. The results indicated that this compound showed moderate to strong inhibition against Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity. A study published in MDPI reported that the compound showed promising results against various fungal strains, including Candida albicans and Aspergillus niger .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

This indicates its potential utility in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A notable study found that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 20 μM .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group may play a crucial role in its reactivity and interaction with biological macromolecules. Studies suggest that the compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death .

Case Studies

- Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection rates compared to control groups.

- Antifungal Treatment : A case study involving patients with recurrent Candida infections demonstrated that treatment with this compound resulted in improved outcomes when combined with standard antifungal therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies minimize racemization during the preparation of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

- Methodological Answer : To circumvent racemization during synthesis, multigram-scale high-performance liquid chromatography (HPLC) enantioseparation can be employed. For example, a study demonstrated the use of chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers with high enantiomeric excess (ee > 99%) . Key parameters include:

- Column : Chiralpak® IA-3 (250 × 4.6 mm, 3 µm).

- Mobile Phase : Hexane/ethanol (80:20 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

This approach avoids kinetic resolution pitfalls in traditional asymmetric catalysis.

Q. How can the ester group in this compound be selectively hydrolyzed to the carboxylic acid derivative?

- Methodological Answer : Controlled hydrolysis using LiOH·H₂O in a THF/water (2:1) solvent system at room temperature for 3 hours achieves selective ester cleavage without disrupting the benzoxazine ring. Neutralization with 1 M HCl followed by EtOAc extraction yields the carboxylic acid derivative (89% purity). This method preserves the nitro substituent’s integrity .

Q. What analytical techniques are recommended for characterizing chiral purity in nitro-substituted benzoxazines?

- Methodological Answer : Polarimetry coupled with chiral HPLC (e.g., Chiralpak® IC column) and circular dichroism (CD) spectroscopy are critical. For instance, specific rotations ([α]D²⁵) between +15° to +20° (c = 1 in CHCl₃) and HPLC retention time consistency confirm enantiopurity. Nuclear magnetic resonance (NMR) analysis of diastereomeric salts (e.g., with (1S)-(+)-camphorsulfonic acid) can further validate configuration .

Advanced Research Questions

Q. How does the nitro group at position 6 influence the compound’s bioactivity compared to halogenated analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies on benzoxazines reveal that electron-withdrawing nitro groups enhance topoisomerase I (Topo I) inhibitory activity by stabilizing DNA-enzyme complexes. For example, ethyl 6-nitro derivatives exhibit IC₅₀ values < 10 µM in human Topo I inhibition assays, outperforming chloro- or methyl-substituted analogs (e.g., BONC-013, IC₅₀ = 15 µM). Computational docking (AutoDock Vina) shows nitro groups form hydrogen bonds with Topo I’s Arg364 residue, critical for poisoning effects .

Q. What mechanistic insights explain the dual affinity of 6-nitro benzoxazines for serotonin receptors and transporters?

- Methodological Answer : Radioligand binding assays (³H-5-HT for 5-HT1A receptors, ³H-paroxetine for SERT) combined with molecular dynamics simulations reveal that the nitro group enhances π-π stacking with Phe361 (5-HT1A) and hydrophobic interactions with SERT’s Leu255. Functional assays (cAMP accumulation) confirm partial agonism at 5-HT1A (EC₅₀ = 50 nM) and SERT inhibition (Ki = 2 nM), suggesting potential as dual-target antidepressants .

Q. How can regioselective functionalization of the benzoxazine core be achieved without disrupting the nitro substituent?

- Methodological Answer : Pd-catalyzed C–H activation using directing groups (e.g., pivaloyl-protected amines) enables regioselective C8 bromination. For example, this compound treated with Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and N-bromosuccinimide (NBS) in DMF at 80°C yields the C8-bromo derivative (75% yield). The nitro group remains intact due to its meta-directing effect .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for Topo I inhibition across studies: How to reconcile these?

- Resolution : Variability arises from assay conditions (e.g., plasmid supercoiling vs. relaxation assays). Standardizing to the NCI-60 screening protocol (20 mM Tris-HCl, pH 7.9, 10 mM MgCl₂, 0.1 mM EDTA) reduces discrepancies. Meta-analysis shows nitro-substituted benzoxazines consistently outperform chloro analogs by 2–3 fold in Topo I inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.